Human Plasma Concentrations: M537194 (Gefitinib N-Oxide) vs. Active Metabolite M523595
In a clinical study of NSCLC patients receiving gefitinib, the steady-state mean plasma concentration of Gefitinib N-Oxide (M537194) was determined to be 7.78 (± 6.74) ng/mL [1]. This is over an order of magnitude lower than the concentration of the active O-desmethyl metabolite (M523595), which was measured at 101.09 (± 93.44) ng/mL [1]. This quantitative difference highlights the distinct metabolic fate of the morpholine N-oxide pathway.
| Evidence Dimension | Steady-state plasma concentration in humans |
|---|---|
| Target Compound Data | 7.78 (± 6.74) ng/mL (for Gefitinib N-Oxide / M537194) |
| Comparator Or Baseline | 101.09 (± 93.44) ng/mL (for O-desmethyl gefitinib / M523595) |
| Quantified Difference | 13-fold higher concentration of the comparator (M523595) relative to the target compound (M537194) |
| Conditions | LC-MS/MS analysis of plasma samples from 30 NSCLC patients receiving gefitinib therapy [1] |
Why This Matters
This large difference in human exposure means M523595 cannot be used as a surrogate analytical standard for M537194 in clinical or bioequivalence studies.
- [1] Guan, S., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 101-109. View Source
